Ethyl 3,3-diethoxypropionate
Overview
Description
Ethyl 3,3-diethoxypropionate is an organic compound with the molecular formula C9H18O4. It is also known as propanoic acid, 3,3-diethoxy-, ethyl ester. This compound is a clear, colorless liquid with a molecular weight of 190.24 g/mol. It is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry .
Mechanism of Action
Target of Action
Ethyl 3,3-diethoxypropionate is a chemical compound with the formula C9H18O4
It is known to participate in the synthesis of dihydropyridines (dhps) .
Mode of Action
It is known to participate in the Ytterbium (III) triflate (Yb(OTf)3) catalyzed synthesis of DHPs . DHPs are a class of compounds that have various biological activities, including acting as calcium channel blockers.
Biochemical Pathways
Given its role in the synthesis of dhps , it can be inferred that it may influence calcium signaling pathways, as DHPs are known to interact with these pathways.
Result of Action
Considering its role in the synthesis of dhps , it can be inferred that its action may result in the production of these compounds, which have various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,3-diethoxypropionate can be synthesized through the reaction of diethyl malonate and chloroacetic acid in the presence of a base catalyst. The reaction typically involves the use of anhydrous potassium carbonate as the base and ethanol as the solvent. The reaction is carried out at room temperature for about 10 hours, followed by distillation under reduced pressure to obtain the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process includes the use of continuous reactors to ensure efficient mixing and reaction completion. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,3-diethoxypropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,3-diethoxypropionate has several applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Ethyl 3,3-diethoxypropionate can be compared with other similar compounds such as:
- Ethyl 3-ethoxypropionate
- Methyl 3,3-dimethoxypropionate
- Ethyl diethoxyacetate
- Ethyl azidoacetate
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to inhibit mitochondrial cytochrome c oxidase also sets it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 3,3-diethoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-4-11-8(10)7-9(12-5-2)13-6-3/h9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIALOQYKFQEKOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=O)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147476 | |
Record name | Ethyl 3,3-diethoxypropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10601-80-6 | |
Record name | Propanoic acid, 3,3-diethoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10601-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,3-diethoxypropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010601806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10601-80-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83149 | |
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Record name | Ethyl 3,3-diethoxypropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,3-diethoxypropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 3,3-diethoxypropionate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949D397DXS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 3,3-diethoxypropionate in organic synthesis?
A1: this compound is a valuable building block in organic synthesis, particularly as a stable, protected form of the reactive 3-oxopropanoate. [] This characteristic enables its use in various synthetic transformations, such as the construction of heterocycles and the Pictet–Spengler reaction. []
Q2: How is this compound utilized in the synthesis of coumarins?
A2: this compound serves as a crucial starting material in the synthesis of coumarins via the Pechmann condensation. It reacts with phenol derivatives in the presence of a catalyst, like Wells–Dawson heteropolyacid (H6P2W18O62), under solvent-free conditions to yield coumarins. [] This method offers a novel, cost-effective, and safer approach for coumarin synthesis. []
Q3: Can this compound participate in multicomponent reactions?
A3: Yes, this compound has been successfully employed in multicomponent reactions for synthesizing various heterocycles. For instance, it reacts with aniline and aldehydes in a three-component reaction to produce 2-substituted quinolines. [, ] This reaction can be carried out in water using catalysts like montmorillonite K-10 [] or SnCl2·2H2O under ultrasound irradiation. []
Q4: What is the role of Lewis acids in reactions involving this compound?
A4: Lewis acids can catalyze the cyclodimerization and cyclotrimerization of this compound, leading to the formation of coumalates and 1,3,5-trisubstituted benzenes, respectively. [] The selectivity of the reaction towards either product is influenced by the choice of Lewis acid. For example, FeCl3 favors coumalate formation, while GdCl3 promotes the production of 1,3,5-trisubstituted benzenes. []
Q5: How can this compound be synthesized from ethyl acrylate?
A5: this compound can be synthesized through the acetalization of ethyl acrylate with ethanol. This reaction proceeds efficiently in the presence of a palladium catalyst (Pd(OAc)2) supported on activated carbon, combined with a molybdovanadophosphate co-catalyst, under a dioxygen atmosphere. []
Q6: What are the key spectroscopic properties of 5,6-dihydro-2H-1,2,6-thiadiazine 1,1-dioxides derived from this compound?
A6: While the provided research abstract [] mentions reporting key spectral properties for this class of compounds, it does not elaborate on specific details. Further investigation into the full research article is required to obtain the spectroscopic data.
Q7: Are there any green chemistry approaches involving this compound?
A7: Yes, several research papers highlight green chemistry approaches utilizing this compound. For example:
- The synthesis of 2-substituted quinolines using montmorillonite K-10 as a catalyst in water demonstrates a greener alternative to conventional methods. []
- The use of SnCl2·2H2O as a precatalyst under ultrasound irradiation in water for the synthesis of 2-substituted quinolines offers another environmentally friendly route. []
- Indion 860, a readily available and reusable catalyst, mediates the multicomponent reaction of anilines, aldehydes, and this compound in PEG-400, a green solvent, to synthesize 2,6-unsubstituted dihydropyridines. []
Q8: What is a notable application of this compound in prostaglandin synthesis?
A8: this compound plays a key role in a novel synthesis of prostaglandin precursors. It is used to generate (1′R,4′S,3R/S)-3-(cis-4-acetoxycyclopent-2-enyl oxy)-3-ethoxypropionic acid, a key intermediate in the synthesis. This is achieved either through a transacetalization reaction with (1R, 4S)-4-acetoxy-1-hydroxy-2-cyclopentene or through a bromoalkoxidation reaction with 3-ethoxyacrylates followed by electrochemical reduction. []
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